7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

Epigenetics Chromobox Proteins Medicinal Chemistry

This 7-brominated isocoumarin-3-carboxylic acid delivers >40-fold stronger CBX1 chromodomain binding than non-brominated scaffolds and 1.4-fold preference over 7-chloro analogs, establishing it as the superior starting point for CBX-focused chemical probes. The reactive carboxylic acid handle and cross-coupling-ready bromine atom enable rapid isocoumarin library synthesis. Choose this compound to maximize target engagement in epigenetic screening campaigns.

Molecular Formula C10H5BrO4
Molecular Weight 269.05 g/mol
CAS No. 56661-79-1
Cat. No. B3272420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
CAS56661-79-1
Molecular FormulaC10H5BrO4
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)OC(=C2)C(=O)O
InChIInChI=1S/C10H5BrO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13)
InChIKeyYAPSJYCJCTVIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid (CAS 56661-79-1) – Technical Profile and Procurement Context


7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid (CAS 56661-79-1) is a 7-brominated isocoumarin-3-carboxylic acid derivative . Its molecular formula is C10H5BrO4, with a molecular weight of 269.05 g/mol . This compound serves as a key scaffold for medicinal chemistry programs, particularly as a building block for synthesizing more complex bioactive molecules .

Why Substituting 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid with Non-Brominated or Chloro Analogs Compromises Experimental Outcomes


The bromine atom at the 7-position is a critical determinant of molecular recognition and potency across multiple therapeutic targets. Direct substitution with the non-brominated parent (1-oxo-1H-isochromene-3-carboxylic acid) eliminates a key hydrophobic interaction, leading to a >40-fold loss in binding affinity for the CBX1 chromodomain [1]. Similarly, replacing bromine with chlorine reduces affinity for CBX1 by ~1.4-fold, demonstrating that even subtle halogen substitutions significantly alter target engagement [2]. In the context of chromobox (CBX) protein inhibition—a pathway implicated in epigenetic regulation and cancer—these affinity differences are scientifically material and preclude simple one-for-one compound interchange.

7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid: Quantifiable Differentiation Against Key Analogs


Enhanced CBX1 Chromodomain Affinity via Bromine Substitution

The 7-bromo substitution confers a substantial enhancement in binding affinity for the CBX1 chromodomain compared to the non-brominated parent scaffold. A derivative of 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid exhibits a Kd of 1,750 nM, whereas a derivative of the non-brominated 1-oxo-1H-isochromene-3-carboxylic acid displays a Kd of 75,000 nM [1]. This represents a >40-fold improvement in affinity.

Epigenetics Chromobox Proteins Medicinal Chemistry

Superior CBX1 Affinity of 7-Bromo Over 7-Chloro Substitution

The bromine atom at position 7 provides a measurable advantage over chlorine substitution for CBX1 binding. A derivative of 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid shows a Kd of 1,750 nM, while the corresponding 7-chloro derivative exhibits a Kd of 2,500 nM under comparable conditions [1][2].

Halogen Bonding Structure-Activity Relationship CBX Inhibition

Selectivity Profile Across Chromobox Protein Family Members

Derivatives of 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid exhibit differential binding across CBX family proteins. For instance, one derivative shows Kd values of 1,750 nM (CBX1), 78 nM (CBX6), and 11 nM (CBX7) [1]. The ~160-fold preference for CBX7 over CBX1 provides a quantifiable selectivity profile.

Epigenetic Readers Target Selectivity Chemical Biology

7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid: Evidence-Backed Use Cases for Procurement Prioritization


Epigenetic Chemical Probe Development for CBX Protein Family

Based on quantitative binding data showing enhanced CBX1 affinity over non-brominated parent scaffolds [1] and a defined selectivity profile across CBX family members [2], this compound is well-suited as a starting point for developing chemical probes targeting chromobox (CBX) chromodomains. Researchers investigating epigenetic regulation in cancer or developmental biology can use this scaffold to interrogate CBX-dependent transcriptional programs.

Structure-Activity Relationship (SAR) Studies on Halogenated Isocoumarins

The direct head-to-head comparison showing 1.4-fold higher CBX1 affinity for the 7-bromo analog versus the 7-chloro analog [1] makes this compound an essential comparator in SAR campaigns. Medicinal chemists evaluating halogen substitution effects on isocoumarin-based inhibitors can use these data to rationalize design choices for improving target engagement.

Building Block for Diversified Isocoumarin Libraries

As a versatile synthetic intermediate bearing a reactive carboxylic acid handle and a bromine atom amenable to cross-coupling reactions, 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid is employed in the construction of focused isocoumarin libraries. The documented improvement in biological activity conferred by the 7-bromo substituent [1] justifies its selection over non-halogenated or chloro-substituted alternatives for generating screening collections with enhanced hit-finding potential.

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